Mmdppa

Description

Properties

IUPAC Name |

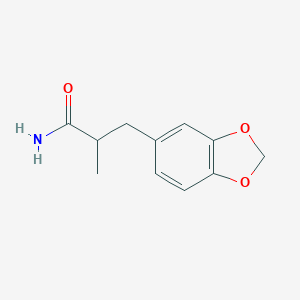

3-(1,3-benzodioxol-5-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHISTBMGKCBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342500 | |

| Record name | MMDPPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858215-05-1 | |

| Record name | MMDPPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858215051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MMDPPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MMDPPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAE63XAW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Speculated Mechanism of Action of MMDPPA: An In-depth Technical Guide

Disclaimer: This document provides a speculative overview of the mechanism of action for α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA). Currently, there is a lack of direct pharmacological studies on this compound in the public domain. The information presented herein is largely extrapolated from the well-documented pharmacology of its close structural analog and known synthetic product, 3,4-methylenedioxyamphetamine (MDA). This compound is primarily recognized as a precursor in the synthesis of MDA.[1] Therefore, the primary mechanism by which this compound would exert a physiological effect is likely through its conversion to MDA. Any direct pharmacological activity of this compound itself has not been formally elucidated and remains speculative.

Introduction

α-methyl-3,4-methylenedioxyphenylpropionamide (this compound) is a chemical compound that has been identified as a precursor in the clandestine synthesis of 3,4-methylenedioxyamphetamine (MDA).[1] Structurally, this compound is the amide analog of MDA. Given this close chemical relationship and its role as a direct precursor, it is hypothesized that the primary pharmacological effects relevant to this compound are those of MDA. This guide will, therefore, focus on the established mechanism of action of MDA as a proxy for understanding the potential downstream effects of this compound administration, assuming its metabolic conversion.

MDA is a psychoactive substance of the substituted amphetamine class, known for its entactogenic, psychostimulant, and psychedelic effects.[2] Its mechanism of action is complex, primarily involving the modulation of monoaminergic neurotransmitter systems, specifically those of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).

Speculated Primary Mechanism of Action: Monoamine Transporter Interaction

The principal mechanism of action of MDA is its interaction with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2] MDA acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular release (efflux) of these monoamines from the presynaptic neuron into the synaptic cleft.[2]

This dual action results in a significant increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, which in turn leads to the characteristic psychostimulant and psychoactive effects. The entactogenic and psychedelic properties are thought to be primarily driven by the profound increase in synaptic serotonin and direct interaction with serotonin receptors, while the stimulant effects are more closely associated with the elevation of dopamine and norepinephrine levels.

Quantitative Data: Binding Affinities and Uptake Inhibition

The following table summarizes the available quantitative data for the interaction of MDA and the closely related compound MDMA with monoamine transporters and selected receptors. It is important to note that some values are for MDMA and are included to provide a more complete, albeit comparative, picture.

| Target | Ligand | Assay Type | K_i (nM) | IC_50 (nM) | Species | Reference |

| Serotonin Transporter (SERT) | MDMA | Binding Affinity | 4095 ± 195 | Rat | ||

| Dopamine Transporter (DAT) | MDMA | Binding Affinity | 10320 ± 319 | Rat | ||

| Norepinephrine Transporter (NET) | MDMA | Binding Affinity | 667 ± 39 | Rat | ||

| 5-HT2A Receptor | MDA | Agonist Activity | >1000 | Human | ||

| 5-HT2C Receptor | MDA | Agonist Activity | >1000 | Human | ||

| σ1 Receptor | MDMA | Binding Affinity | 3057 ± 45 | Rat | ||

| σ2 Receptor | MDMA | Binding Affinity | 8889 ± 500 | Rat |

Secondary Mechanism of Action: Receptor Interactions

In addition to its primary effects on monoamine transporters, MDA also exhibits direct agonist activity at several serotonin receptor subtypes. Most notably, it is an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The psychedelic effects of MDA are largely attributed to its agonist activity at the 5-HT2A receptor. MDA also shows affinity for α-adrenergic and other serotonin receptor subtypes, such as 5-HT1A.

Signaling Pathways

The following diagrams illustrate the speculated signaling pathway of MDA, which would be the active compound following the presumed metabolism of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to α-Methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA)

Introduction

α-Methyl-3,4-methylenedioxyphenylpropionamide (this compound) is recognized primarily as a chemical precursor in the synthesis of 3,4-Methylenedioxyamphetamine (MDA), a psychoactive substance with stimulant, entactogen, and psychedelic properties.[1][2] The significance of this compound in the field of drug development and research is intrinsically linked to the pharmacological profile of its derivative, MDA. This guide provides a comprehensive overview of the discovery and chemical properties of this compound, its conversion to MDA, and the detailed pharmacology of MDA.

Discovery and Chemical Properties of this compound

This compound was identified in a clandestine laboratory setting as an unusual precursor for MDA synthesis.[1] Its structure was elucidated using various analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1]

Chemical Data of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 3-(benzo[d][3]dioxol-5-yl)-2-methylpropanamide |

| Synonyms | α-methyl-3,4-methylenedioxyphenylpropionamide, MDA 2-amido analog |

| CAS Number | 858215-05-1 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Solid powder |

| Purity | ≥98% |

| Storage Conditions | -20°C for long-term storage |

| Solubility | To be determined |

Data sourced from MedKoo Biosciences and Cayman Chemical.

Synthesis of MDA from this compound

The primary chemical reaction involving this compound of research interest is its conversion to MDA. This is typically achieved through a Hofmann rearrangement (also known as Hofmann degradation).

Experimental Protocol: Hofmann Rearrangement of this compound to MDA

The following protocol is based on methodologies described in forensic science literature.

Materials:

-

α-methyl-3,4-methylenedioxyphenylpropionamide (this compound)

-

Sodium hydroxide (B78521) (NaOH)

-

Trichloroisocyanuric acid (TCCA) or Sodium hypochlorite (B82951) (NaOCl) solution (bleach)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Isopropanolic HCl or HCl in diethyl ether

-

Standard laboratory glassware, including a round-bottom flask, condenser, separating funnel, and filtration apparatus

-

Ice bath and heating mantle

Procedure:

-

Dissolution and Cooling: Dissolve this compound (e.g., 0.4 g, 1.92 mmol) in water (14 mL) in a round-bottom flask.

-

Basification: Add a solution of NaOH (e.g., 1.45 mL of a concentrated solution) dropwise to the this compound solution while stirring in an ice bath at 0°C. Continue stirring for 15 minutes.

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., TCCA, 149.9 mg, 0.65 µmol, or a molar equivalent of NaOCl solution) to the reaction mixture. Maintain the temperature at 0°C and continue stirring for an additional hour.

-

Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the mixture to 75°C and maintain this temperature for 30 minutes.

-

Extraction: Cool the reaction mixture and transfer it to a separating funnel. Extract the aqueous solution with dichloromethane (3 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Salt Formation and Isolation: To the dried organic solution, add a solution of HCl in either isopropanol (B130326) or diethyl ether dropwise to precipitate MDA as its hydrochloride salt.

-

Purification: Collect the precipitate by filtration and wash with a small amount of cold acetone (B3395972) or diethyl ether to yield the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of MDA from this compound via Hofmann rearrangement.

Pharmacology of 3,4-Methylenedioxyamphetamine (MDA)

As this compound's primary role is a precursor to MDA, understanding the pharmacology of MDA is crucial for researchers in this field.

Mechanism of Action

MDA is a serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) releasing agent (SNDRA) and a serotonin 5-HT₂ receptor agonist. Its psychoactive effects are a result of its complex interactions with monoamine systems in the brain.

-

Monoamine Transporter Interaction: MDA binds to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This binding inhibits the reuptake of these neurotransmitters from the synaptic cleft. Furthermore, MDA acts as a substrate for these transporters, leading to a reversal of their function and promoting the efflux of monoamines from the presynaptic neuron into the synapse. MDA also disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into vesicles, further increasing cytosolic monoamine concentrations.

-

Receptor Agonism: MDA is a direct agonist at several serotonin receptors, most notably the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes. Agonism at the 5-HT₂A receptor is believed to be responsible for the psychedelic effects of MDA.

The combined action of monoamine release and direct receptor agonism results in the characteristic entactogenic, stimulant, and psychedelic effects of MDA.

Signaling Pathways

The interaction of MDA with monoamine transporters and serotonin receptors initiates a cascade of intracellular signaling events.

-

Monoamine Release Pathway: By reversing the action of SERT, NET, and DAT, MDA leads to a significant increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This increased availability of neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, resulting in widespread neuronal excitation and the subjective effects of the drug.

-

5-HT₂A Receptor Signaling: The 5-HT₂A receptor is a Gq protein-coupled receptor (GPCR). Upon activation by an agonist like MDA, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events modulate the activity of various downstream proteins and ion channels, leading to changes in neuronal excitability.

Caption: Simplified signaling pathway of MDA in a monoaminergic synapse.

Quantitative Data for MDA

Receptor and Transporter Binding Profile

The binding affinities (Ki) of MDA for various monoamine transporters and receptors are summarized in Table 2. Lower Ki values indicate a higher binding affinity.

| Target | Ki (nM) |

| Serotonin Transporter (SERT) | 222 ± 62 |

| Dopamine Transporter (DAT) | 2,300 ± 400 |

| Norepinephrine Transporter (NET) | 7,800 ± 2,100 |

| 5-HT₂A Receptor | 4,700 ± 1,100 |

| 5-HT₂B Receptor | 500 |

Data for enantiomers of MDMA, a close analog of MDA, are used as a proxy. Sourced from the Journal of Neuroscience.

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of MDA following oral administration of its parent compound, MDMA, is detailed in Table 3.

| Parameter | Value |

| Time to Peak (tₘₐₓ) | 5-7 hours |

| Peak Concentration (Cₘₐₓ) | 8.4 ± 2.1 ng/mL (low dose MDMA) |

| 13.8 ± 3.8 ng/mL (high dose MDMA) | |

| Elimination Half-life (t₁/₂) | ~10.5 - 12.5 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

Data sourced from a study on the plasma pharmacokinetics of MDMA and its metabolites.

Conclusion

This compound is a chemically significant compound due to its role as a direct precursor to MDA. While this compound itself is not known to have significant pharmacological activity, the properties of MDA are of considerable interest to researchers in neuroscience and drug development. The conversion of this compound to MDA via the Hofmann rearrangement is a key synthetic step. The resulting compound, MDA, exerts its potent psychoactive effects through a dual mechanism involving the release of monoamines and direct agonism at serotonin receptors. The quantitative data on MDA's receptor binding and pharmacokinetics provide a basis for understanding its complex pharmacological profile. This guide serves as a technical resource for professionals engaged in the study of psychoactive compounds and their precursors.

References

An In-Depth Technical Guide to the Potential Biological Targets of 3,4-Methylenedioxyamphetamine (MDA) and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the primary biological targets of 3,4-Methylenedioxyamphetamine (MDA) and its derivatives. MDA is a psychoactive substance and a key compound synthesized from precursors such as α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA)[1][2][3]. While this compound itself is primarily recognized as a chemical precursor, its downstream products, particularly MDA and its analogues, exhibit significant pharmacological activity by interacting with specific biological targets within the central nervous system. This document provides a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Primary Biological Targets: Monoamine Transporters

The principal biological targets for MDA and its derivatives are the monoamine transporters, which include the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)[4][5]. These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron.

By targeting these transporters, MDA and its derivatives act as releasing agents and reuptake inhibitors. This dual action leads to a significant increase in the synaptic concentrations of monoamines, which is believed to underlie the distinct psychoactive effects of these compounds.

MDA and its derivatives typically exhibit a higher potency for SERT compared to NET and DAT. The mechanism involves the binding of the drug to the transporter, which induces a conformational change. This change reverses the normal direction of transport, causing the release of neurotransmitters from the presynaptic terminal into the synapse. Additionally, by inhibiting the reuptake of these neurotransmitters, the drugs prolong their presence in the synaptic cleft, further enhancing neurotransmission.

Quantitative Data on Receptor Interactions

The following table summarizes the in vitro activity of MDA and its ring-methylated derivatives at monoamine transporters, as determined by their ability to inhibit the uptake of radiolabeled neurotransmitters in rat brain synaptosomal preparations.

| Compound | Target Transporter | IC₅₀ (nM) for [³H]Neurotransmitter Uptake Inhibition |

| MDA | SERT | 100 ± 15 |

| NET | 300 ± 45 | |

| DAT | 800 ± 120 | |

| 2-Methyl-MDA | SERT | 25 ± 4 |

| NET | 250 ± 38 | |

| DAT | 700 ± 105 | |

| 5-Methyl-MDA | SERT | 40 ± 6 |

| NET | 280 ± 42 | |

| DAT | 750 ± 113 |

Data adapted from studies on ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA).

Experimental Protocols

A standard method to assess the interaction of compounds with monoamine transporters is the in vitro neurotransmitter uptake assay using synaptosomes.

Objective: To determine the potency of MDA derivatives to inhibit the uptake of radiolabeled serotonin, norepinephrine, or dopamine into rat brain synaptosomes.

Materials:

-

Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.6 mM CaCl₂, 10 mM glucose, pH 7.4)

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA

-

Test compounds (MDA and its derivatives) at various concentrations

-

Glass-fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration at or below its Kₘ value.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass-fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR-12909 for DAT).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism of action of MDA at the presynaptic terminal, leading to an increase in synaptic monoamine concentration.

References

- 1. medkoo.com [medkoo.com]

- 2. studylib.net [studylib.net]

- 3. caymanchem.com [caymanchem.com]

- 4. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of MMDPPA Solid Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA) is a chemical compound primarily recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a controlled substance with stimulant and psychedelic effects[1][2][3]. This document provides a comprehensive overview of the known physicochemical properties of this compound in its solid powder form, intended for research, forensic, and drug development applications. The physiological and toxicological properties of this compound itself are not well-characterized[4].

Chemical Identity and Properties

This compound is categorized as an analytical reference standard and an amphetamine-related compound[1].

| Property | Value | Source |

| Formal Name | α-methyl-1,3-benzodioxole-5-propanamide | [1] |

| Synonyms | MDA 2-amido analog, this compound | [1][2] |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide | [5] |

| CAS Number | 858215-05-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.2 g/mol | [1] |

| Exact Mass | 207.08954328 Da | [5] |

| Elemental Analysis | C: 63.76%, H: 6.32%, N: 6.76%, O: 23.16% | [2] |

| Appearance | A crystalline solid, Solid powder | [1][2] |

| Purity | ≥98% | [1] |

| Stability | ≥ 4 years (when stored at -20°C) | [1] |

Solubility

The solubility of this compound has been determined in various solvents.

| Solvent | Solubility | Source |

| DMF | 30 mg/mL | [1] |

| DMSO | 25 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| PBS (pH 7.2) | 0.2 mg/mL | [1] |

Spectroscopic and Analytical Data

This compound has been characterized by various analytical techniques.

| Technique | Key Findings and Data | Source |

| GC-MS | Molecular ion (M+) at m/z 207. Key fragments at m/z 192 (M-CH₃)⁺, 162 (M-HCONH₂)⁺, 135 (3,4-methylenedioxybenzyl tropylium (B1234903) ion), 105, and 77. | [6] |

| GC-IRD | N-H stretching modes at 3549 cm⁻¹ (anti-symmetric) and 3430 cm⁻¹ (symmetric). Amide I C=O stretch at 1728 cm⁻¹ and Amide II N-H wag at 1589 cm⁻¹. | [6] |

| IR (ATR) | Indicates the presence of an amide group. | [6] |

| NMR | ¹H and ¹³C NMR spectra confirm the structure of α-methyl-3,4-methylenedioxyphenylpropionamide. The ¹³C spectrum shows a characteristic carbonyl peak from the amide group at 178 ppm. | [6][7] |

Experimental Protocols

Synthesis of MDA from this compound (Hofmann Rearrangement)

This compound serves as a direct precursor in the synthesis of MDA via the Hofmann Rearrangement[3][6].

Materials:

-

This compound (recrystallized from aqueous ethanol)[6]

-

Sodium hypochlorite (B82951) solution (e.g., bleach, nominally 5.25%)[6]

-

Potassium hydroxide (B78521) solution[6]

Procedure:

-

A portion of this compound powder is added to an excess of sodium hypochlorite solution at 0°C[6].

-

The mixture is allowed to warm to room temperature[6].

-

The temperature of the mixture is slowly increased to 50°C[6].

-

An aqueous solution of potassium hydroxide is slowly added.

-

After the amide has completely dissolved, the reaction temperature is raised to between 75°C and 80°C and held for 30 minutes[6].

Note: The use of excess hypochlorite can lead to the formation of 2-chloro-4,5-methylenedioxyamphetamine as an unexpected byproduct[3][6].

Analytical Workflow for this compound Identification

The identification of this compound from an unknown sample typically involves a multi-step analytical approach.

Mechanism of Action and Biological Activity

This compound is primarily known as a synthetic precursor to MDA[1][2]. There is no readily available information on the specific signaling pathways or biological activities of this compound itself. The pharmacological effects of its product, MDA, are well-documented and involve interaction with serotonin (B10506), dopamine, and norepinephrine (B1679862) transporters, leading to their release[8][9]. MDA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and also shows agonist activity at serotonin 5-HT₂ receptors[9].

Storage and Stability

This compound should be stored at -20°C for long-term stability, where it is stable for at least four years[1]. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark place[2]. The compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping[2].

Conclusion

This technical guide summarizes the currently available physicochemical data for this compound solid powder. While key identifiers, solubility, and analytical data are established, further research would be beneficial to determine other fundamental properties such as its melting point, pKa, and detailed crystal structure. The primary significance of this compound lies in its role as a precursor in the synthesis of MDA, a compound of interest in forensic and neuropharmacological research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. An unusual clandestine laboratory synthesis of 3,4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C11H13NO3 | CID 21125447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

Early Investigations into N-Acyl Amide Analogs of 3,4-Methylenedioxyamphetamine (MDA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of early studies on N-acyl amide analogs of 3,4-methylenedioxyamphetamine (MDA), colloquially referred to as MDA 2-amido analogs. The focus is on the synthesis, experimental evaluation, and structure-activity relationships of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this class of molecules.

Introduction

3,4-Methylenedioxyamphetamine (MDA) is a well-known psychoactive compound that has been the subject of extensive research. Early investigations into its analogs sought to understand the structural requirements for its biological activity and to explore potential therapeutic applications. The introduction of an acyl group to the nitrogen atom of MDA to form an amide linkage represents a significant structural modification that can profoundly alter the compound's physicochemical properties and pharmacological profile. These N-acyl derivatives, or "2-amido analogs," have been explored to modulate potency, selectivity, and metabolic stability. This guide synthesizes the available data from early research on these and structurally related compounds.

Synthesis of N-Acyl MDA Analogs

The synthesis of N-acyl MDA analogs typically involves the acylation of the primary amine of MDA. Several methods have been described in the literature for the N-acylation of amphetamine and its analogs, which are directly applicable to MDA.

Schotten-Baumann Reaction

A classic and versatile method for the synthesis of amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1]

Experimental Protocol:

-

Dissolution: Dissolve 3,4-Methylenedioxyamphetamine (MDA) (1 mmol) in a suitable solvent such as dichloromethane (B109758) (15 mL) at room temperature.

-

Addition of Acyl Chloride: To this solution, add the corresponding acyl chloride (1 mmol).

-

Base Addition: After 10 minutes of stirring, add triethylamine (B128534) (1.2 mmol) to the reaction mixture. Triethylamine acts as a hydrogen chloride acceptor.

-

Reaction: Stir the reaction mixture for 30 minutes at room temperature.

-

Work-up:

-

Wash the reaction mixture with diluted hydrochloric acid (H₂O:HCl = 4:1 v/v).

-

Subsequently, wash with a saturated solution of sodium carbonate (Na₂CO₃) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

-

Purification: Concentrate the organic layer and filter it through a short column with neutral Al₂O₃ to yield the N-acyl MDA analog.[1]

N-Acetylation using Acetic Anhydride (B1165640)

For the specific introduction of an acetyl group, acetic anhydride is a commonly used reagent. This method was described for the N-acetylation of α-ethylphenethylamine, a compound structurally related to MDA.[2]

Experimental Protocol:

-

Reaction Setup: Perform the N-acetylation of the parent amine with acetic anhydride in a two-phase system of chloroform (B151607) and saturated sodium bicarbonate.

-

Reduction (if necessary): If the starting material is an N-acetyl derivative that needs to be reduced to a different N-alkyl group, this can be achieved using a reducing agent like lithium aluminum hydride in tetrahydrofuran.[2] For the synthesis of an N-acetyl MDA analog, this reduction step would not be necessary.

-

Purification: The resulting N-acetyl derivative can be purified using standard techniques such as distillation or chromatography. The distilled base can then be converted to its hydrochloride salt by dissolving it in acetone-ether.[2]

In Vitro Evaluation

The pharmacological and biological effects of N-acyl MDA analogs have been investigated using various in vitro assays. These assays are crucial for determining the compounds' affinity for specific receptors and transporters, as well as their functional activity.

Monoamine Transporter Assays

The interaction of MDA and its analogs with monoamine transporters (dopamine transporter - DAT, norepinephrine (B1679862) transporter - NET, and serotonin (B10506) transporter - SERT) is a key determinant of their psychoactive effects.

Experimental Protocol: Transporter Uptake and Release Assays

-

Synaptosome Preparation: Prepare synaptosomes from the brains of Sprague-Dawley rats using standard procedures.

-

Uptake Inhibition Assay:

-

Incubate synaptosomes with various concentrations of the test compound (N-acyl MDA analog).

-

Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After a defined incubation period, terminate the uptake by rapid filtration.

-

Measure the radioactivity retained by the synaptosomes to determine the extent of uptake inhibition.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

-

-

Release Assay:

-

Preload synaptosomes with a radiolabeled monoamine.

-

Expose the preloaded synaptosomes to the test compound.

-

Measure the amount of radioactivity released into the supernatant.

-

Quantify the compound's ability to induce monoamine release.

-

Receptor Binding Assays

Determining the binding affinity of N-acyl MDA analogs to various receptors, particularly serotonin receptors like 5-HT₂A, is essential for understanding their potential psychedelic or therapeutic effects.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT₂A receptor).

-

Binding Reaction:

-

Incubate the cell membranes with a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT₂A receptors) and various concentrations of the competing test compound (N-acyl MDA analog).

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters.

-

-

Data Analysis:

-

Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Quantitative Data

Quantitative data for specific N-acyl MDA analogs from early studies is limited. However, data from studies on closely related N-acyl amphetamines and other N-substituted MDA analogs can provide valuable insights into the structure-activity relationships.

Table 1: In Vitro Activity of N-Acylated Amphetamine Analogs and Related Compounds

| Compound | Assay | Target | Value | Reference |

| N-acetyl-α-ethylphenethylamine | DAT Uptake Inhibition | DAT | IC₅₀ > 10,000 nM | |

| N-acetyl-α-ethylphenethylamine | NET Uptake Inhibition | NET | IC₅₀ > 10,000 nM | |

| N-acetyl-α-ethylphenethylamine | SERT Uptake Inhibition | SERT | IC₅₀ > 10,000 nM | |

| Amphetamine | DAT Uptake Inhibition | DAT | IC₅₀ = 122 nM | |

| Amphetamine | NET Uptake Inhibition | NET | IC₅₀ = 69 nM | |

| MDA | [¹²⁵I]-DOI Displacement | 5-HT₂A | Kᵢ = 120 nM | |

| EDA (3,4-ethylidenedioxyamphetamine) | [¹²⁵I]-DOI Displacement | 5-HT₂A | Kᵢ = 410 nM | |

| IDA (3,4-isopropylidenedioxyamphetamine) | [¹²⁵I]-DOI Displacement | 5-HT₂A | Kᵢ = 1,200 nM |

Note: The data for N-acetyl-α-ethylphenethylamine suggests that N-acetylation can dramatically reduce the potency at monoamine transporters compared to the parent amine.

Structure-Activity Relationships and Signaling Pathways

The modification of the amine group in MDA with an acyl moiety generally leads to a decrease in the compound's affinity and potency at monoamine transporters. This is likely due to steric hindrance and altered electronic properties of the nitrogen atom, which are crucial for interaction with the transporter binding sites. The amide bond introduces a planar, polar group that can influence the overall conformation and lipophilicity of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its molecular targets.

The primary mechanism of action of MDA and related compounds involves their interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin. These neurotransmitters then act on their respective postsynaptic receptors to elicit a variety of physiological and psychological effects.

Caption: Proposed signaling pathway of N-acyl MDA analogs.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and in vitro evaluation of N-acyl MDA analogs.

Caption: General workflow for the synthesis of N-acyl MDA analogs.

Caption: Workflow for the in vitro evaluation of N-acyl MDA analogs.

Conclusion

Early studies on N-acyl amide analogs of MDA, though not extensive, have provided foundational knowledge regarding their synthesis and pharmacological properties. The introduction of an amide functionality at the nitrogen atom generally attenuates the activity at monoamine transporters, highlighting the critical role of the primary amine for potent interaction. The synthetic methodologies and in vitro evaluation protocols described in this guide provide a framework for the continued exploration of this chemical space. Further research is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this class of compounds. The detailed experimental protocols and structured data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the understanding of psychoactive compounds and their potential applications.

References

A Technical Guide to the Toxicological Properties of MMDPA Precursors

Introduction and Identification of Precursors

The synthesis of MMDPA can originate from natural or synthetic precursors. The most well-documented precursor is Myristicin (B1677595), the primary aromatic constituent of nutmeg oil.[1] It is metabolized into compounds structurally similar to amphetamines, and there is speculation that it could be converted to MMDA, a related psychedelic.[2][3]

Other plausible, though less documented, synthetic routes for MMDPA and related compounds may involve aldehyde intermediates such as 3-methoxy-4,5-methylenedioxybenzaldehyde. Due to a lack of direct toxicological data for this specific compound, this guide will reference data from structurally related and better-studied aldehydes used in chemical synthesis, namely Piperonal (3,4-methylenedioxybenzaldehyde) and 3,4,5-Trimethoxybenzaldehyde.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Myristicin and related aldehyde compounds.

Table 1: Toxicological Data for Myristicin

| Endpoint | Species | Route | Value | Notes | Reference |

| Acute Toxicity | Rat | Oral | > 10 mg/kg b.w. | No toxic effects observed at this dose. | [1] |

| Psychopharmacological Dose | Human | Oral | 1-2 mg/kg b.w. (from ~5g nutmeg) | Considered a "toxic dose" that can induce psychoactive effects. | [3] |

| Mild Cerebral Stimulation | Human | Oral | 400 mg (total dose) | Equivalent to ~6-7 mg/kg b.w. | |

| Other Effects | Human | Ingestion | High Doses | Can lead to fatty degeneration of the liver, disorientation, stupor, and central nervous system stimulation. |

Table 2: Toxicological Data for Structurally Related Aldehydes

| Compound | Endpoint | Species | Route | Value | GHS Hazard Classification | Reference |

| Piperonal | Probable Lethal Dose | Human | Oral | 0.5 - 5 g/kg | May cause skin sensitization. | |

| 3,4,5-Trimethoxybenzaldehyde | LD50 | Bird | Oral | 422 mg/kg | Harmful if swallowed; Irritating to eyes, respiratory system, and skin. | |

| 3-methoxy-5-methylbenzaldehyde | Not Available | - | - | - | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. |

Key Toxicological Mechanisms and Signaling Pathways

Cytotoxicity via Apoptosis Induction

In vitro studies have shown that Myristicin is cytotoxic. One of the primary mechanisms is the induction of apoptosis (programmed cell death). Myristicin stimulates the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates a cascade of enzymatic reactions involving caspases, which are proteases that execute the process of apoptosis, leading to cell death.

Oxidative Stress

Many amphetamine-like compounds exert toxic effects by inducing oxidative stress. This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA. Key indicators of oxidative stress include the depletion of intracellular antioxidants like glutathione (B108866) (GSH) and an increase in lipid peroxidation byproducts. While not studied specifically for most MMDPA precursors, this is a critical pathway to consider in their toxicological assessment.

Experimental Protocols for Toxicological Assessment

Detailed protocols are essential for reproducible toxicological screening. The following sections outline standard methodologies for assessing the cytotoxicity and genotoxicity of novel compounds like MMDPA precursors.

General Workflow for In Vitro Screening

A typical workflow involves preliminary cytotoxicity screening to determine the appropriate concentration range, followed by more specific assays for mechanisms like genotoxicity.

Protocol: In Vitro Cytotoxicity - MTS Assay

This assay assesses cell viability based on mitochondrial activity.

-

Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of the precursor compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, combined with an electron coupling agent (e.g., phenazine (B1670421) ethosulfate), to each well.

-

Incubation: Incubate for 1-4 hours. Viable cells with active mitochondria will reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product using a spectrophotometric plate reader at 490 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol: In Vitro Genotoxicity - Mammalian Cell Micronucleus (MN) Test

This test detects damage to chromosomes or the mitotic apparatus. It is often conducted according to OECD Guideline 487.

-

Cell Culture: Use a suitable mammalian cell line, such as the human lymphoblastoid TK6 cell line, which has a stable karyotype and short population doubling time.

-

Metabolic Activation: To assess the genotoxicity of both the parent compound and its metabolites, run parallel experiments with and without an exogenous metabolic activation system (e.g., a liver post-mitochondrial fraction, S9 mix).

-

Compound Exposure:

-

Short-Term Treatment: Expose cells to at least three concentrations of the test compound for a short period (e.g., 3 hours), both with and without S9 mix. After exposure, wash the cells and incubate them for a recovery period that allows for approximately 1.5-2.0 normal cell cycle lengths (e.g., 23 hours for TK6 cells).

-

Long-Term Treatment: In a separate experiment without S9 mix, expose cells continuously for 1.5-2.0 cell cycle lengths (e.g., 26 hours).

-

-

Cytotoxicity Assessment: Determine the cytotoxicity of the chosen concentrations to ensure they do not exceed a threshold (typically ~55±5% cytotoxicity) that could confound the genotoxicity results.

-

Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., propidium (B1200493) iodide) and a cytoplasmic stain. This can be done for analysis via flow cytometry or microscopy.

-

Data Acquisition:

-

Flow Cytometry: Analyze the stained cells to quantify the frequency of micronuclei (MNi) in intact cells.

-

Microscopy: Score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.

-

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control indicates a positive genotoxic result.

Conclusion

The toxicological profile of MMDPA precursors is not well-defined. Myristicin, a known natural precursor, exhibits low acute toxicity but demonstrates dose-dependent psychoactive effects and in vitro cytotoxicity via apoptosis. Data on plausible synthetic aldehyde precursors is limited, but information on related compounds suggests potential for irritation and acute toxicity upon ingestion. Key toxicological pathways likely involve apoptosis and oxidative stress, which are common to many amphetamine-like substances.

Significant data gaps remain, particularly concerning chronic toxicity, carcinogenicity, and reproductive toxicity for these compounds. The experimental workflows and protocols outlined in this guide provide a framework for the systematic in vitro evaluation of these and other novel psychoactive substance precursors, which is critical for a comprehensive risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Hofmann Degradation of α-Methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Hofmann Degradation, also known as the Hofmann Rearrangement, is a robust organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This application note details the protocol for the Hofmann Degradation of α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA), a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA). The primary reagent discussed is sodium hypochlorite (B82951) (NaOCl), a common household bleach, which serves as an effective and accessible oxidizing agent for this transformation.

The reaction proceeds through the formation of an N-haloamide intermediate, which, upon rearrangement, forms an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. A critical aspect of this protocol is the careful control of reagent stoichiometry, as an excess of sodium hypochlorite can lead to the formation of chlorinated byproducts, such as 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA)[1][2]. By adhering to a stoichiometric ratio, the formation of this impurity can be avoided, leading to a cleaner reaction profile and a reported yield increase of 10-15% for the desired product, MDA[2].

Chemical Structures:

-

Substrate: α-Methyl-3,4-methylenedioxyphenylpropionamide (this compound)

-

IUPAC Name: 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide

-

Molecular Formula: C₁₁H₁₃NO₃

-

Molecular Weight: 207.23 g/mol

-

-

Product: 3,4-Methylenedioxyamphetamine (MDA)

-

IUPAC Name: 1-(1,3-benzodioxol-5-yl)propan-2-amine

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hofmann Degradation of this compound

| Parameter | Method 1: Excess Sodium Hypochlorite | Method 2: Stoichiometric Sodium Hypochlorite |

| Reagent Ratio | Excess NaOCl | Stoichiometric NaOCl |

| Primary Product | 3,4-Methylenedioxyamphetamine (MDA) | 3,4-Methylenedioxyamphetamine (MDA) |

| Major Byproduct | 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA)[1][2] | Minimal to no chlorinated byproduct observed |

| Reported Yield | Not explicitly quantified, but lower than stoichiometric method. | ~10-15% greater yield than with excess reagent |

| Reaction Purity | Lower due to byproduct formation. | Higher, with a cleaner product profile. |

Experimental Protocols

Materials and Equipment:

-

α-Methyl-3,4-methylenedioxyphenylpropionamide (this compound)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration known)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Isopropanolic HCl or HCl gas (for salt formation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Protocol 1: Hofmann Degradation of this compound using Stoichiometric Sodium Hypochlorite

This protocol is adapted from the improved method described by Dal Cason et al. (2012).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified α-methyl-3,4-methylenedioxyphenylpropionamide (1.0 eq) in water.

-

Base Addition: Add a solution of sodium hydroxide (NaOH) dropwise to the stirred mixture. Continue stirring for 15 minutes.

-

Addition of Oxidant: Cool the mixture in an ice bath to 0°C. Slowly add a stoichiometric amount of sodium hypochlorite (NaOCl) solution (1.0 eq).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature. After which, the temperature is raised to 75-80°C and held for 30 minutes.

-

Work-up: Cool the solution to room temperature. Transfer the mixture to a separatory funnel and extract with ether or dichloromethane (3x).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude MDA free base as an oil.

-

Salt Formation (Optional): For purification and stabilization, the free base can be converted to its hydrochloride salt. Dissolve the crude product in anhydrous ether and bubble hydrogen chloride gas through the solution, or add a solution of isopropanolic HCl. The MDA HCl will precipitate as a solid and can be collected by filtration.

Protocol 2: General Hofmann Degradation using Bromine and Sodium Hydroxide

This is a general procedure for the Hofmann degradation and can be adapted for this compound.

-

Preparation of Hypobromite (B1234621) Solution: In a flask immersed in an ice-salt bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold, stirred solution of sodium hydroxide in water.

-

Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add the α-methyl-3,4-methylenedioxyphenylpropionamide (1.0 eq) portion-wise with vigorous stirring.

-

Reaction: After the addition is complete, continue stirring in the ice bath for approximately 15-30 minutes. Then, remove the ice bath and warm the reaction mixture to 70-80°C for about 30-60 minutes.

-

Extraction and Isolation: Follow steps 5-7 from Protocol 1 for the work-up, extraction, and purification of the product.

Visualizations

Reaction Mechanism

Caption: Mechanism of the Hofmann Degradation of this compound.

Experimental Workflow

Caption: Experimental workflow for the Hofmann Degradation.

References

Application Notes and Protocols for the Analytical Identification of 3,4-Methylenedioxyphenyl-2-propanamine (MMDPA) and Related Compounds

Introduction

3,4-Methylenedioxyphenyl-2-propanamine (MMDPA), and its analogues such as 3,4-methylenedioxymethamphetamine (MDMA), are synthetic compounds that require robust and sensitive analytical methods for their identification and quantification in various matrices. These application notes provide an overview of the common analytical techniques employed for the analysis of these substances, targeting researchers, scientists, and drug development professionals. The protocols detailed below are based on established methods for closely related compounds due to the limited specific literature on MMDPA.

The primary analytical methods for the identification and quantification of MMDPA and its analogues include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for structural elucidation.

Key Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like MMDPA. It offers high separation efficiency and sensitive detection, making it suitable for identifying and quantifying these substances in complex mixtures.[1] For compounds that are not sufficiently volatile, derivatization can be employed to improve their chromatographic behavior.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that is particularly useful for the analysis of non-volatile or thermally labile compounds.[3][4] LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the accurate quantification of analytes at very low concentrations.[5][6][7]

Spectroscopic Methods , including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information about the analyte.[8][9][10] These techniques are invaluable for the unambiguous identification of novel psychoactive substances and for the characterization of reference standards.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of MDMA and related compounds using GC-MS and LC-MS/MS. These values can serve as a reference for method development for MMDPA.

Table 1: GC-MS Method Parameters for MDMA Analysis

| Parameter | Value | Reference |

| Column | Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [11] |

| Injection Mode | Splitless | [2] |

| Inlet Temperature | 250 °C | |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | |

| Carrier Gas | Helium | [12] |

| Ionization Mode | Electron Impact (EI) | [11] |

| Mass Analyzer | Quadrupole | [1] |

| Limit of Quantification (LOQ) | 0.5 - 2.5 µg/g (matrix dependent) | [11] |

Table 2: LC-MS/MS Method Parameters for MDMA Analysis

| Parameter | Value | Reference |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) | [6] |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | [5] |

| Flow Rate | 0.3 mL/min | [5] |

| Injection Volume | 2.0 µL | [5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTRAP | [4] |

| MRM Transitions | MDMA: Precursor Ion > Product Ion (specific m/z values to be determined) | [5] |

| Limit of Quantification (LLOQ) | 0.1 µg/mL | [13] |

Experimental Protocols

Protocol 1: GC-MS Analysis of MMDPA in a Solid Sample

1. Sample Preparation: a. Accurately weigh 10 mg of the homogenized solid sample. b. Dissolve the sample in 10 mL of methanol. c. Vortex for 1 minute to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. Derivatization (if necessary): a. For compounds with poor volatility, derivatization may be required. A common method is silylation. b. Evaporate 100 µL of the filtered sample solution to dryness under a gentle stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions: a. Use the parameters outlined in Table 1. b. Inject 1 µL of the prepared sample into the GC-MS system.

4. Data Analysis: a. Identify the MMDPA peak based on its retention time and mass spectrum. b. Compare the obtained mass spectrum with a reference spectrum for confirmation. c. Quantify the analyte using an external or internal standard calibration curve.

Protocol 2: LC-MS/MS Analysis of MMDPA in a Biological Matrix (e.g., Plasma)

1. Sample Preparation (Protein Precipitation): [12] a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Transfer to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions: a. Use the parameters outlined in Table 2. b. Inject 2 µL of the prepared sample into the LC-MS/MS system.

3. Data Analysis: a. Identify the MMDPA peak based on its retention time and specific Multiple Reaction Monitoring (MRM) transitions. b. Quantify the analyte using a calibration curve prepared in the same biological matrix.

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. rsc.org [rsc.org]

- 4. bioxpedia.com [bioxpedia.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of a liquid chromatography-electrospray ionization tandem mass spectrometric method for the simultaneous analysis of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted methods for quantitative analysis of protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A spectroscopic method for monitoring photochemical reactions in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azooptics.com [azooptics.com]

- 10. Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication [mdpi.com]

- 11. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 3-Methoxy-4,5-methylenedioxyphenylpropylamine (MMDPA) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-Methoxy-4,5-methylenedioxyphenylpropylamine (MMDPA) using Gas Chromatography-Mass Spectrometry (GC-MS). MMDPA is a substituted phenethylamine (B48288) and an analog of 3,4-methylenedioxymethamphetamine (MDMA). The methodology herein describes sample preparation, derivatization, GC-MS parameters, and data analysis for the accurate and sensitive detection of MMDPA in various sample matrices. This protocol is intended for use in forensic, toxicological, and research settings.

Introduction

3-Methoxy-4,5-methylenedioxyphenylpropylamine (MMDPA) belongs to the family of psychoactive phenethylamines and is a structural analog of MDMA. Due to its potential for abuse and the need for its detection in forensic and clinical samples, a robust and reliable analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the analysis of polar amines like MMDPA by GC-MS can be challenging due to poor peak shape and potential for adsorption in the GC system. Derivatization is a common strategy to improve the chromatographic behavior of such compounds by increasing their volatility and thermal stability. This application note details a GC-MS method for MMDPA analysis, incorporating a derivatization step to ensure high sensitivity and accuracy.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of MMDPA from aqueous matrices such as urine or plasma.

Materials:

-

Sample containing MMDPA

-

Internal Standard (IS) solution (e.g., deuterated MMDPA or a structurally similar compound)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Extraction solvent (e.g., Ethyl acetate (B1210297), Hexane)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

To 1 mL of the sample, add a known amount of the internal standard.

-

Alkalinize the sample to a pH > 9 by adding 1 M NaOH.

-

Add 5 mL of the extraction solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

The dried residue is now ready for derivatization.

Derivatization: Acylation with Pentafluoropropionic Anhydride (B1165640) (PFPA)

Acylation with PFPA is a common and effective derivatization technique for primary and secondary amines, improving their volatility and detectability by GC-MS.

Materials:

-

Dried sample extract from section 2.1

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate

-

Heating block or oven

Protocol:

-

Reconstitute the dried sample extract in 100 µL of ethyl acetate.

-

Add 50 µL of PFPA to the reconstituted sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

After heating, allow the vial to cool to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions for MMDPA-PFP | To be determined empirically. Based on the fragmentation of related compounds, characteristic ions would likely include the molecular ion and fragments resulting from cleavage of the propyl side chain and the pentafluoropropionyl group. |

Data Presentation

Quantitative data for MMDPA analysis should be compiled for method validation and routine analysis. The following table provides an example of the type of data that should be generated.

| Parameter | Value |

| Retention Time (RT) | To be determined empirically. The exact RT will depend on the specific GC conditions. |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined empirically. Expected to be in the low ng/mL range. |

| Limit of Quantitation (LOQ) | To be determined empirically. Expected to be in the mid to high ng/mL range. |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85-115% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of MMDPA.

Caption: Experimental workflow for MMDPA analysis by GC-MS.

MMDPA Signaling Pathway

MMDPA, as an analog of MDMA, is expected to interact with the serotonergic and dopaminergic systems in the brain.[2][3] The following diagram provides a simplified representation of the potential signaling pathways affected by MMDPA.

Caption: Putative signaling pathway of MMDPA.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of MMDPA. The inclusion of a derivatization step is crucial for achieving good chromatographic performance and reliable quantification. This protocol can be adapted and validated for use in various laboratory settings for the detection and quantification of MMDPA in different matrices, aiding in forensic investigations, clinical toxicology, and drug development research.

References

- 1. Possible serotonergic and dopaminergic mediation of the N-ethyl-3,4-methylenedioxyamphetamine discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of 3,4-methylenedioxymethamphetamine (MDMA) on cerebral dopaminergic, serotonergic and cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine isomers on central serotonergic, dopaminergic and nigral neurotensin systems of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mmdppa in Forensic Science

Introduction

α-methyl-1,3-benzodioxole-5-propanamide (Mmdppa), also known as MDA 2-amido analog, is a chemical compound primarily encountered in forensic science as a precursor in the clandestine synthesis of 3,4-Methylenedioxyamphetamine (MDA)[1][2][3][4]. MDA is a psychoactive substance with stimulant and hallucinogenic properties, classified as a Schedule I controlled substance in the United States[4]. The identification of this compound in a suspected illicit laboratory is significant evidence for the intended production of MDA. These notes provide an overview of the forensic application of identifying this compound and detailed protocols for its analysis. While the physiological and toxicological properties of this compound itself are not well-documented, its direct role as an intermediate in MDA synthesis makes it a compound of high forensic interest.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for its proper handling, storage, and analysis in a laboratory setting.

| Property | Value |

| Formal Name | α-methyl-1,3-benzodioxole-5-propanamide |

| Synonyms | MDA 2-amido analog |

| CAS Number | 858215-05-1 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.2 g/mol |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 10 mg/mL, PBS (pH 7.2): 0.2 mg/mL |

| Storage Temperature | -20°C |

Analytical Data for Forensic Identification

The identification of this compound in forensic casework relies on various analytical techniques. The following tables summarize key spectral data obtained from gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IRD), which are instrumental in its unambiguous identification.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 207 | Molecular Ion (M⁺) |

| 192 | [M-CH₃]⁺ |

| 162 | Loss of a neutral amide [HCONH₂] from the parent ion |

| 44 | α-cleavage of the amide moiety [O=CNH₂]⁺ |

Table 2: Gas Chromatography-Infrared Spectroscopy (GC-IRD) Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3549 | Anti-symmetric N-H stretching mode |

| 3430 | Symmetric N-H stretching mode |

| 1608 | Aromatic quadrant stretching mode (weak) |

| 1501, 1440 | Semicircle stretching mode (degenerate pair) |

| 1242 | C-O stretch for aromatic ethers |

| 1042 | Aromatic ring stretching mode |

| 858 | Confirms 1,2,4-trisubstitution |

| 811 | C-H out-of-plane wagging mode |

Experimental Protocols

The following protocols outline the procedures for the identification of this compound from seized materials in a forensic laboratory.

Protocol 1: Sample Preparation

-

Documentation and Safety: Document the received evidence according to laboratory protocols. Handle the sample in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Homogenization: If the sample is heterogeneous, homogenize a representative portion to ensure uniformity.

-

Solubilization: Based on the solubility data, dissolve a small amount of the sample in an appropriate solvent such as ethanol or methanol (B129727) for subsequent analysis. For GC-MS analysis, a concentration of approximately 1 mg/mL is typically sufficient.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Compare the obtained mass spectrum of the analyte with the reference data provided in Table 1 and available spectral libraries. The presence of the molecular ion at m/z 207 and key fragments at m/z 192, 162, and 44 is indicative of this compound.

Protocol 3: Confirmatory Analysis by Infrared Spectroscopy (IR)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, either with an Attenuated Total Reflectance (ATR) accessory or coupled with a gas chromatograph (GC-IRD).

-

ATR-FTIR Procedure:

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

-

-

GC-IRD Procedure:

-

Utilize the same GC conditions as described in Protocol 2.

-

Analyze the IR spectra of the eluting peaks.

-

-

Data Analysis: Compare the obtained infrared spectrum with the reference data in Table 2. The characteristic N-H stretching bands and the aromatic substitution patterns are key for confirmation.

Visualizations

The following diagrams illustrate the chemical synthesis pathway involving this compound and a general workflow for its forensic identification.

Caption: Synthesis of MDA from Helional via an this compound intermediate.

Caption: General workflow for the forensic identification of this compound.

Pharmacological Context of MDA

While this compound's own pharmacology is not extensively studied, the forensic interest in it stems from it being a precursor to MDA. MDA is a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its effects are mediated by its interaction with monoamine transporters, leading to an increase in the extracellular levels of these neurotransmitters. This mechanism of action is responsible for the euphoric, empathogenic, and stimulant effects reported by users. The potential for abuse and the neurotoxic effects associated with MDA and related compounds underscore the importance of controlling their synthesis and precursors like this compound. The identification of this compound is therefore a critical step in preventing the illicit production and distribution of this controlled substance.

References

Application Notes and Protocols for α-Methyl-1,3-benzodioxole-5-propanamide (MMDPPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-1,3-benzodioxole-5-propanamide, commonly known as MMDPPA or MDA 2-amido analog, is an analytical reference standard categorized as an amphetamine.[1][2] It is primarily recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a Schedule I controlled substance.[1][3][4] This document provides detailed guidelines for the proper storage, handling, and use of this compound in a research setting. The physiological and toxicological properties of this compound itself are not fully known, and it is intended for research and forensic applications only. It is not for human or veterinary use.

Chemical and Physical Properties

This compound is a crystalline solid with the following properties:

| Property | Value | Reference |

| CAS Number | 858215-05-1 | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| Formal Name | α-methyl-1,3-benzodioxole-5-propanamide | |

| Synonyms | MDA 2-amido analog, 3-(benzo[d]dioxol-5-yl)-2-methylpropanamide | |

| Purity | ≥98% | |

| Appearance | Crystalline solid |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Condition | Duration | Recommendations | Reference |

| Long-term Storage | ≥ 4 years | -20°C | |

| Short-term Storage | Days to weeks | 0 - 4°C | |

| Shipping | Ambient temperature | Stable for a few weeks during ordinary shipping |

For optimal stability, it is recommended to store this compound at -20°C in a dry and dark environment.

Solubility

The solubility of this compound in various solvents is provided below. Stock solutions should be prepared accordingly.

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | |

| DMSO | 25 mg/mL | |

| Ethanol (B145695) | 10 mg/mL | |

| PBS (pH 7.2) | 0.2 mg/mL |

Handling and Safety Precautions

While one safety data sheet indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as its toxicological properties are not well-established. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses, and gloves.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.

-

Hygiene: Wash hands thoroughly after handling. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.

-

Spills: In case of a spill, collect the material mechanically and dispose of it as chemical waste. Avoid generating dust.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Note: Before use, users must review the complete Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This compound is primarily used as a precursor for the synthesis of MDA. The following protocol is based on the Hofmann rearrangement reaction.

Protocol: Synthesis of 3,4-Methylenedioxyamphetamine (MDA) from this compound

This protocol describes the synthesis of MDA from this compound via a Hofmann rearrangement.

Materials:

-

This compound

-

Sodium hypochlorite (B82951) solution (e.g., bleach, nominally 5.25%)

-

Potassium hydroxide (B78521) (KOH) solution

-